2-(2-Methylazetidin-1-yl)acetic acid hydrochloride
Overview
Description
“2-(2-Methylazetidin-1-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 . It is a versatile compound with potential for scientific research.
Molecular Structure Analysis
The molecular structure of this compound consists of a 2-methylazetidin-1-yl group attached to an acetic acid molecule, forming an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom .Physical and Chemical Properties Analysis
This compound has a molecular weight of 165.62 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Medicinal Chemistry
- Antihypertensive Agents: Compounds derived from similar azetidinone structures have been synthesized and evaluated for their antihypertensive α-blocking activity, indicating their potential use in developing cardiovascular drugs (Abdel-Wahab et al., 2008).
- Antibacterial Agents: Research on oxazolidinone analogs, related to azetidinone chemistry, has shown significant antibacterial activity against a variety of pathogens, including resistant strains, highlighting their importance in addressing antibiotic resistance (Zurenko et al., 1996).
- Antimicrobial and Antitumor Activities: Enaminones, structurally related to azetidinones, have been utilized as precursors for the synthesis of pyrazoles and other derivatives with promising antitumor and antimicrobial activities (Riyadh, 2011).
- Corrosion Inhibition: Azetidinone derivatives have been investigated for their effectiveness as corrosion inhibitors for steel in acidic environments, which is crucial for the oil and gas industry (Yadav et al., 2015).
Chemical Synthesis and Drug Development
- Novel Drug Design: Research into new azetidinone derivatives for the treatment of various diseases, including their role in synthesizing β-lactam antibiotics analogs, showcases the versatility of this chemical scaffold in drug development (Brennan et al., 1983).
- Aldose Reductase Inhibitors: Iminothiazolidin-4-one acetate derivatives, related to azetidinone chemistry, have been synthesized and evaluated as inhibitors of aldose reductase, an enzyme target for managing diabetic complications (Ali et al., 2012).
Properties
IUPAC Name |
2-(2-methylazetidin-1-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5-2-3-7(5)4-6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUZHEKMTAEMBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN1CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803601-98-0 | |
Record name | 1-Azetidineacetic acid, 2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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